3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE

Site-Directed Spin Labeling Ion Channel Electrophysiology SCAM

Researchers conducting substituted cysteine accessibility method (SCAM) studies on ion channels require a positively-charged, membrane-impermeable MTS reagent with extended spatial reach. 3-Aminopropyl methanethiosulfonate hydrobromide (MTSPA) addresses this need with a linear 3-carbon aminopropyl linker and a permanent positive charge that restricts reactivity to extracellular cysteine residues. - Provides greater reach into channel vestibules vs. MTSET, reducing false negatives in cysteine scanning. - Validated in ClC-0 chloride channel functional studies (K165C mutant), ensuring reproducible gating-permeation coupling data. - Supplied as a high-purity (>95%) white solid with full Certificate of Analysis; ships ambient, store at -20°C.

Molecular Formula C₄H₁₂BrNO₂S₂
Molecular Weight 250.18
CAS No. 92953-13-4
Cat. No. B1141808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE
CAS92953-13-4
SynonymsMethanesulfonothioic Acid S-(3-Aminopropyl)ester Hydrobromide;  MTSPA; 
Molecular FormulaC₄H₁₂BrNO₂S₂
Molecular Weight250.18
Structural Identifiers
SMILESCS(=O)(=O)SCCCN.Br
InChIInChI=1S/C4H11NO2S2.BrH/c1-9(6,7)8-4-2-3-5;/h2-5H2,1H3;1H
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopropyl Methanethiosulfonate Hydrobromide (MTSPA) Supplier and Technical Overview for Cysteine Modification


3-Aminopropyl methanethiosulfonate hydrobromide (CAS 92953-13-4, also designated MTSPA or MTSPA-HBr) is a positively charged, water-soluble methanethiosulfonate (MTS) reagent . It belongs to a class of sulfhydryl-reactive compounds that covalently modify cysteine residues in proteins by forming mixed disulfide linkages [1]. The molecule consists of a three-carbon aminopropyl chain linked to a methanethiosulfonate group, with the terminal amine conferring a permanent positive charge under physiological pH conditions . This structural feature dictates its reactivity profile, membrane permeability characteristics, and utility in probing solvent-accessible cysteine residues in membrane proteins [2].

Why Generic MTS Reagents Cannot Substitute for 3-Aminopropyl Methanethiosulfonate Hydrobromide (MTSPA) in Structural Biology


Methanethiosulfonate (MTS) reagents are not functionally interchangeable. Their reactivity and spatial reach are governed by the chemical nature of the R-group attached to the thiosulfonate core [1]. The specific combination of a three-carbon linker, a terminal primary amine, and a hydrobromide counterion in MTSPA yields a unique charge distribution, molecular length, and conformational flexibility . These parameters directly affect accessibility to cysteine residues within the complex electrostatic and steric environments of protein structures, particularly in ion channels and transporters [2]. Substituting MTSPA with a shorter, bulkier, or differently charged analog such as MTSET or MTSEA can lead to fundamentally different labeling outcomes, including altered reaction rates, differential membrane permeability, and distinct functional perturbations, thereby compromising experimental reproducibility and data interpretation [3].

Quantitative Differentiation Guide: 3-Aminopropyl Methanethiosulfonate Hydrobromide vs. Closest MTS Analogs


Molecular Linker Length: MTSPA Provides Extended Reach Compared to MTSEA and MTSET

The side chain of MTSPA-modified cysteine is longer than that of MTSEA-modified cysteine, providing greater spatial reach for probing deeper or sterically hindered protein environments [1]. The MTSPA linker comprises a three-carbon chain, whereas MTSEA has a two-carbon chain and MTSET contains a two-carbon chain terminated with a bulky trimethylammonium group . This difference in side-chain length can influence the functional outcome of modification. In ClC-0 chloride channels, modification of the K165C mutant with MTSPA, as opposed to MTSEA, yields distinct gating-permeation coupling properties [2].

Site-Directed Spin Labeling Ion Channel Electrophysiology SCAM

Charge and Membrane Permeability: MTSPA as a Permanently Cationic, Membrane-Impermeant Probe

The positively charged aminopropyl moiety confers MTSPA with distinct membrane permeability characteristics relative to neutral MTS reagents. MTSPA is permanently cationic at physiological pH and is considered membrane-impermeant, restricting its reactivity to extracellular or solvent-accessible cysteine residues . In contrast, the smaller and neutral MTSEA can penetrate cell membranes to modify intracellular cysteines [1]. MTSET is also positively charged and membrane-impermeant, but its bulkier trimethylammonium group limits its accessibility to certain sterically constrained sites [2]. This differential permeability is a critical determinant in the selection of an MTS reagent for probing membrane protein topology and function.

Membrane Protein Topology SCAM Ion Channel Electrophysiology

Functional Impact on Ion Channel Gating: MTSPA Modification Alters Chloride Permeation in ClC-0

In the ClC-0 chloride channel, modification of the K165C mutant with MTSPA produced functional channels with distinct gating properties compared to MTSEA modification [1]. While MTSEA modification of K165C shifted the fast-gate Po-V curve by ~45 mV to more depolarized potentials, MTSPA modification resulted in a subtly different effect on the rate of chloride permeation, attributed to the slightly longer side chain of the MTSPA adduct [2]. This demonstrates that even minor structural variations among MTS reagents can translate into measurable differences in protein function.

Ion Channel Biophysics Electrophysiology ClC Chloride Channels

Conformational Flexibility and Steric Tolerance: MTSPA Accesses Constrained Sites More Readily than MTSET

MTSPA exhibits greater conformational flexibility and steric tolerance compared to the bulkier MTSET reagent. This is due to the linear aminopropyl chain of MTSPA versus the trimethylammonium group of MTSET, which imposes significant steric hindrance . As a result, MTSPA can access cysteine residues in spatially constrained environments that are inaccessible to MTSET . This difference in steric profile is a key differentiator for experiments requiring modification of residues deep within protein clefts or narrow channel pores.

SCAM Protein Dynamics Ion Channel Pharmacology

Validated Research Applications for 3-Aminopropyl Methanethiosulfonate Hydrobromide Based on Differential Evidence


Probing Extracellular Cysteine Accessibility in Ion Channels Using SCAM

MTSPA is ideally suited for the substituted cysteine accessibility method (SCAM) when the experimental objective is to selectively modify cysteines on the extracellular face of a membrane protein. Its permanent positive charge ensures membrane impermeability, while its linear aminopropyl linker provides greater reach into the channel vestibule compared to MTSET, and its positive charge directs reactivity differently than the negatively charged MTSES [1]. This combination of properties makes MTSPA a critical tool for accurately delineating the topology and functional dynamics of ligand-gated ion channels, voltage-gated channels, and transporters .

Investigating Gating-Permeation Coupling in ClC Chloride Channels

MTSPA has been specifically validated in functional studies of the ClC-0 chloride channel. Its modification of the K165C mutant yields distinct effects on chloride permeation rates, differentiating it from MTSEA [1]. Researchers aiming to reproduce or extend these specific findings must use MTSPA to ensure experimental consistency and to accurately probe the structural determinants of gating-permeation coupling in this and related chloride channels .

Modifying Sterically Constrained Cysteine Residues in Deep Protein Pockets

The enhanced conformational flexibility and reduced steric bulk of MTSPA relative to MTSET make it the reagent of choice for modifying cysteine residues located in narrow or sterically restricted protein environments [1]. This includes deep pore-lining residues in ion channels, active site clefts in enzymes, and binding pockets in receptors where larger MTS reagents fail to access the target thiol . MTSPA's ability to navigate constrained spaces reduces the likelihood of false-negative results in cysteine scanning experiments [2].

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